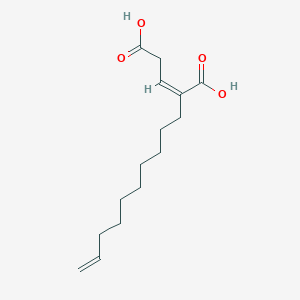
2-(9-Decenyl)glutaconic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
The preparation of 2-(9-Decenyl)glutaconic acid involves synthetic routes that typically include the use of organic solvents and reagents. One common method involves the reaction of decenyl derivatives with glutaconic acid under specific conditions to form the desired compound . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
化学反应分析
2-(9-Decenyl)glutaconic acid undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
科学研究应用
2-(9-Decenyl)glutaconic acid has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: It is used in studies related to fatty acid metabolism and as a model compound for studying enzyme-substrate interactions.
Industry: It is used in the production of biodegradable polyesters and polyamides.
作用机制
The mechanism of action of 2-(9-Decenyl)glutaconic acid involves its interaction with specific molecular targets and pathways. As a long-chain fatty acid, it can act as a substrate for various enzymes involved in fatty acid metabolism. It may also interact with cellular receptors and signaling pathways, influencing cellular processes such as energy production and lipid metabolism .
相似化合物的比较
2-(9-Decenyl)glutaconic acid can be compared with other similar compounds, such as:
Glutaconic acid: A related compound with a similar structure but without the decenyl group.
Glutaric acid: Another related compound that is a saturated dicarboxylic acid.
Adipic acid: A similar compound used in the production of nylon and other polymers.
The uniqueness of this compound lies in its long-chain structure and the presence of the decenyl group, which imparts specific chemical and biological properties .
属性
分子式 |
C15H24O4 |
|---|---|
分子量 |
268.35 g/mol |
IUPAC 名称 |
(Z)-2-dec-9-enylpent-2-enedioic acid |
InChI |
InChI=1S/C15H24O4/c1-2-3-4-5-6-7-8-9-10-13(15(18)19)11-12-14(16)17/h2,11H,1,3-10,12H2,(H,16,17)(H,18,19)/b13-11- |
InChI 键 |
GAZHKBVZIMUZLZ-QBFSEMIESA-N |
手性 SMILES |
C=CCCCCCCCC/C(=C/CC(=O)O)/C(=O)O |
规范 SMILES |
C=CCCCCCCCCC(=CCC(=O)O)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-Bromo-4-[(1Z)-2-nitro-1-propen-1-yl]benzene](/img/structure/B14080762.png)

![2-Azatricyclo[5.1.0.0~3,5~]octa-1(7),2,5-triene](/img/structure/B14080780.png)




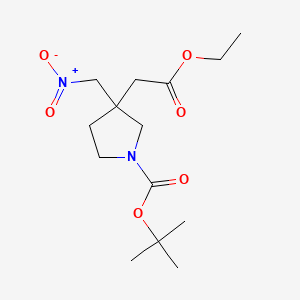
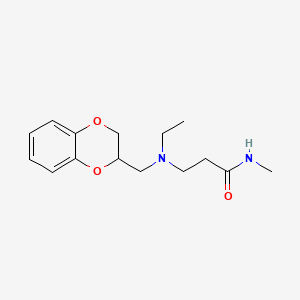
![2-Propen-1-one, 1-[4-(benzoyloxy)phenyl]-3-phenyl-](/img/structure/B14080812.png)
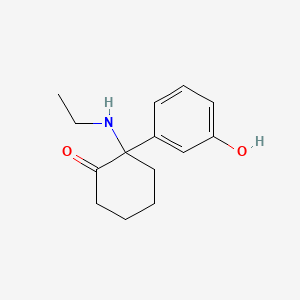

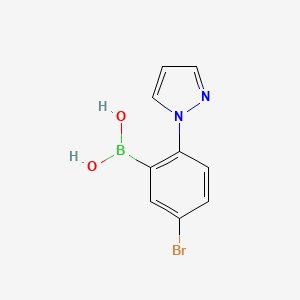
![[(Z)-[1-(2,2-dimethyl-1,3-benzodioxol-5-yl)-2-imidazol-1-ylethylidene]amino] naphthalene-2-carboxylate](/img/structure/B14080839.png)
